molecular formula C19H16N2O2 B394821 4-amino-N-(4-phenoxyphenyl)benzamide CAS No. 307330-41-2

4-amino-N-(4-phenoxyphenyl)benzamide

Número de catálogo: B394821
Número CAS: 307330-41-2
Peso molecular: 304.3g/mol
Clave InChI: OTPUIPZIPYDMAC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Amino-N-(4-phenoxyphenyl)benzamide is a benzamide derivative characterized by a 4-aminobenzoyl core linked to a 4-phenoxyphenyl group via an amide bond. This structural motif confers unique physicochemical properties, including moderate lipophilicity due to the aromatic phenoxy group and hydrogen-bonding capacity from the amino and amide functionalities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-phenoxyphenyl)benzamide typically involves the reaction of 4-aminobenzamide with 4-phenoxyphenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Análisis De Reacciones Químicas

Types of Reactions

4-amino-N-(4-phenoxyphenyl)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

Antihypertensive Agents

Recent studies have highlighted the potential of derivatives of N-(4-phenoxyphenyl)benzamide, including 4-amino-N-(4-phenoxyphenyl)benzamide, as inhibitors of the SPAK (STE20/SPS1-related proline/alanine-rich kinase). This kinase plays a crucial role in regulating blood pressure through the WNK (with-no-lysine) signaling pathway. Compounds developed from this class have shown promise as antihypertensive agents, targeting conditions such as salt-sensitive hypertension .

Cancer Therapeutics

The compound has also been investigated for its anticancer properties. Structural modifications of related benzamide derivatives have demonstrated significant activity against various cancer cell lines, particularly colorectal carcinoma. The presence of the amino group may enhance the compound's reactivity and biological efficacy, suggesting a potential role in cancer treatment .

Enzyme Inhibition

The interaction of this compound with specific enzymes indicates its potential as a biochemical tool for studying enzyme kinetics and pathways. For instance, its ability to modulate enzyme activity could be beneficial in designing experiments to elucidate metabolic pathways or drug interactions.

Fungicides and Pesticides

The structural characteristics of this compound have led to its exploration as a fungicide and pesticide. Compounds with similar phenylamine structures have been shown to exhibit activity against phytopathogenic fungi and bacteria, making them valuable in agricultural settings for crop protection . This application is particularly relevant in developing sustainable agricultural practices.

Research into the biological activities of this compound has revealed interactions with various proteins and enzymes. These interactions can influence cellular signaling pathways, making it a candidate for further studies in molecular biology and pharmacology. Understanding these mechanisms can aid in the development of targeted therapies for diseases influenced by these pathways .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Results
Medicinal ChemistryAntihypertensive agentsInhibits SPAK; potential for treating hypertension
Cancer therapeuticsSignificant activity against colorectal cancer cells
Enzyme inhibitionModulates enzyme activity; useful in metabolic studies
Agricultural ApplicationsFungicides and pesticidesEffective against phytopathogenic microorganisms
Biochemical ResearchBiological activity studiesInfluences cellular signaling pathways; further research needed

Case Studies

  • SPAK Inhibition for Hypertension
    • A study reported the synthesis of N-(4-phenoxyphenyl)benzamide derivatives that effectively inhibit SPAK, showing promise as new antihypertensive drugs. The lead compound demonstrated significant reductions in blood pressure in animal models, suggesting a pathway for clinical applications .
  • Anticancer Activity Evaluation
    • Research on modified benzamide derivatives indicated that some compounds exhibited IC50 values lower than standard chemotherapeutics like 5-FU against HCT116 colorectal cancer cells, highlighting their potential as effective anticancer agents .
  • Agricultural Efficacy
    • Field trials demonstrated that phenylamine derivatives could significantly reduce fungal infections in crops, leading to improved yields and reduced reliance on traditional chemical pesticides .

Mecanismo De Acción

The mechanism of action of 4-amino-N-(4-phenoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Antitumor Activity

GOE1734 (4-Amino-N-(2'-Aminophenyl)Benzamide)

  • Structure: Differs in the substitution of the 4-phenoxyphenyl group with a 2-aminophenyl group.
  • Activity : Preferentially active in slowly proliferating tumors, with DNA-DNA crosslinking activity in vivo. Exhibits low mutagenicity post-metabolic activation .
  • Mechanistic Insight: The 2-aminophenyl group may facilitate DNA interaction, whereas the phenoxyphenyl group in the target compound likely enhances hydrophobic interactions with cellular targets.

CI-994 (4-(Acetylamino)-N-(2-Aminophenyl)Benzamide)

  • Structure: Contains an acetylamino group at the 4-position and a 2-aminophenyl substituent.
  • Activity: Inhibits histone deacetylases (HDACs), inducing hyperacetylation of histone H3 in colon carcinoma cells. The 2-aminophenyl group is critical for HDAC binding, contrasting with the phenoxyphenyl group’s role in Btk inhibition .

Table 1: Antitumor Analogues Comparison

Compound Substituent Key Activity Mechanism
4-Amino-N-(4-phenoxyphenyl) 4-Phenoxyphenyl Not reported (structural similarity to Btk inhibitors) Potential hydrophobic interactions
GOE1734 2-Aminophenyl DNA crosslinking, slow tumor targeting DNA interaction
CI-994 2-Aminophenyl + acetyl HDAC inhibition Chromatin remodeling

Anticonvulsant Activity

4-Amino-N-(2-Ethylphenyl)Benzamide (4-AEPB)

  • Structure: Features a 2-ethylphenyl group instead of phenoxyphenyl.
  • Activity : ED50 = 10–100 mg/kg in maximal electroshock (MES) tests, with a protective index (PI) of 9.3. The ethyl group balances lipophilicity and target engagement .

Ameltolide (4-Amino-N-(2,6-Dimethylphenyl)Benzamide)

  • Structure : 2,6-Dimethylphenyl substituent.
  • Activity : Most potent benzamide anticonvulsant reported, emphasizing the importance of alkyl substituents at ortho positions for potency .

Table 2: Anticonvulsant Analogues Comparison

Compound Substituent ED50 (MES) Protective Index (PI) Notes
4-Amino-N-(4-phenoxyphenyl) 4-Phenoxyphenyl Not tested Structural bulk may reduce CNS penetration
4-AEPB 2-Ethylphenyl 10–100 mg/kg 9.5 Optimized lipophilicity
Ameltolide 2,6-Dimethylphenyl Lower than 4-AEPB Higher PI Steric hindrance enhances selectivity

Antimicrobial Activity

4-Amino-N-(o-Hydroxyphenyl)Benzamide

  • Structure : Contains an ortho-hydroxyphenyl group.
  • Activity : MIC = 25 µg/mL against Klebsiella pneumoniae. The hydroxyl group enables hydrogen bonding with bacterial targets .

Key Insight: The phenoxyphenyl group in the target compound may improve lipid membrane penetration compared to polar hydroxyl substituents, but this could reduce solubility.

Enzyme Inhibitors

Btk Inhibitors (e.g., Ibrutinib)

  • Structure: Shares the 4-phenoxyphenyl group but incorporates a pyrazolopyrimidine core.
  • Activity: The phenoxyphenyl group facilitates cation-π interactions with Lys430 in Btk, critical for inhibition. This highlights the group’s versatility across scaffolds .

4-Amino-N-(5-Sulfamoyl-1,3,4-Thiadiazol-2-yl)Benzamide

  • Structure : Sulfamoyl-thiadiazole substituent.
  • Activity : Inhibits carbonic anhydrase isoforms (IC50 = 0.09–0.58 µM). The sulfonamide group enhances binding to zinc-containing enzymes .

Table 3: Enzyme Inhibitor Analogues Comparison

Compound Target IC50/EC50 Structural Feature for Binding
4-Amino-N-(4-phenoxyphenyl) Not reported Phenoxyphenyl (potential Btk-like interactions)
Ibrutinib Btk Sub-nM Phenoxyphenyl + covalent binder
Sulfamoyl-thiadiazole derivative Carbonic anhydrase 0.09–0.58 µM Sulfonamide zinc anchoring

Structural-Activity Relationship (SAR) Insights

  • Phenoxyphenyl Group: Enhances hydrophobicity and π-π stacking, beneficial in kinase inhibition (e.g., Btk) but may limit solubility .
  • Alkyl vs. Aryl Substituents : Alkyl groups (e.g., ethyl, dimethyl) improve anticonvulsant potency and PI by optimizing logP and reducing toxicity .
  • Electron-Donating Groups: Hydroxyl or amino groups at ortho/para positions enhance antimicrobial or HDAC inhibitory activity via hydrogen bonding .

Actividad Biológica

4-Amino-N-(4-phenoxyphenyl)benzamide, also known by its chemical identifier CAS No. 307330-41-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Antihypertensive Properties

Recent studies have identified this compound derivatives as promising inhibitors of the SPAK (STE20/SPS1-related proline/alanine-rich kinase) pathway. This pathway is implicated in the regulation of sodium transport and blood pressure. Abnormal activation of the WNK (with-no-lysine kinase) signaling cascade can lead to conditions such as salt-sensitive hypertension. Compounds derived from this class have shown potential as antihypertensive agents by inhibiting the WNK-OSR1/SPAK-NCC signaling pathway, which is crucial for sodium reabsorption in the kidneys .

Inhibition of DNA Methylation

Another significant aspect of this compound is its role as an inhibitor of DNA methyltransferases (DNMTs). Research indicates that certain derivatives exhibit potent inhibitory effects on DNMT1, DNMT3A, and DNMT3B, which are enzymes responsible for adding methyl groups to DNA. This modification can silence gene expression and is often associated with cancer progression. The compound's ability to induce re-expression of silenced genes in leukemia cell lines suggests its potential as a therapeutic agent in cancer treatment .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For instance, studies have shown that specific derivatives possess significant antiproliferative activity against human leukemia cells (KG-1), with IC50 values indicating effective concentrations required to inhibit cell growth . The structure-activity relationship (SAR) studies reveal that modifications to the compound can enhance or diminish its biological activity, highlighting the importance of molecular structure in drug design.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50/EC50 ValuesReference
AntihypertensiveSPAK InhibitionNot specified
DNMT InhibitionDNMT1, DNMT3A, DNMT3BEC50 = 0.9 μM
CytotoxicityKG-1 Leukemia CellsIC50 = Micromolar range

Detailed Research Findings

  • Antihypertensive Activity : A study highlighted the structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors. The lead compound demonstrated significant inhibition of the WNK signaling pathway, suggesting a viable approach for managing hypertension .
  • DNA Methylation Inhibition : Research into the compound's analogs revealed that several exhibited comparable or enhanced inhibition against DNMTs compared to established inhibitors like SGI-1027. The most potent derivative showed an EC50 value of 0.9 μM against hDNMT3A, indicating strong potential for therapeutic applications in epigenetic regulation .
  • Cytotoxicity in Cancer Models : Investigations into the antiproliferative effects demonstrated that certain derivatives effectively induced apoptosis in leukemia cells, with notable selectivity for cancerous over normal cells. The SAR studies provided insights into how specific structural modifications could optimize efficacy against targeted cancer types .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-amino-N-(4-phenoxyphenyl)benzamide while minimizing hazardous intermediates?

  • Methodology :

  • Step 1 : Utilize Buchwald-Hartwig amination or palladium-catalyzed coupling for aryl ether bond formation, as these methods are effective for introducing phenoxy groups .
  • Step 2 : Replace hazardous reagents like p-trifluoromethyl benzoyl chloride (linked to mutagenicity in Ames testing) with safer alternatives such as Boc-protected intermediates .
  • Step 3 : Monitor reaction progress via LC-MS to detect intermediates like anomeric amides, which may require quenching with sodium pivalate to prevent decomposition .
  • Validation : Confirm purity (>95%) using HPLC with a C18 column and trifluoroacetic acid/water-acetonitrile gradient .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The aromatic region (δ 6.8–7.6 ppm) will show splitting patterns indicative of para-substituted phenyl groups .
  • FT-IR : Confirm amide C=O stretching at ~1650 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .
  • HRMS : Use ESI+ mode to verify the molecular ion [M+H]+ at m/z 317.1423 (calculated for C₁₉H₁₇N₂O₂) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Case Study : Fujii et al. (2020) observed potent SPAK kinase inhibition (IC₅₀ = 12 nM) in one derivative , while Stokes et al. (2014) reported weak antibacterial activity (MIC > 128 µg/mL) .
  • Resolution Strategy :

  • Structural Analysis : Compare substituent effects via molecular docking. The phenoxy group enhances kinase binding via π-π stacking, while chloro substituents reduce membrane permeability in bacterial assays .
  • Assay Conditions : Replicate both studies using standardized ATP concentrations (kinase) and Mueller-Hinton broth (antibacterial) to isolate assay-specific variables .

Q. What computational methods are suitable for predicting the binding affinity of this compound to kinase targets?

  • Methodology :

  • Docking : Use AutoDock Vina with the SPAK kinase crystal structure (PDB: 4YRL). Parameterize the ligand with GAFF2 force field and AM1-BCC charges .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of key interactions (e.g., hydrogen bonds with Glu237 and hydrophobic contacts with Phe291) .
  • Validation : Compare predicted ΔG values (±1.5 kcal/mol) with experimental ITC data to refine scoring functions .

Q. How can researchers address low solubility of this compound in aqueous assays?

  • Approach :

  • Co-Solvents : Test DMSO concentrations ≤1% (v/v) to avoid cytotoxicity. For higher solubility, use β-cyclodextrin inclusion complexes (2:1 molar ratio) .
  • Prodrug Design : Synthesize phosphate esters at the amino group; these hydrolyze enzymatically in vivo to release the active compound .
  • Validation : Measure solubility via shake-flask method (USP) and confirm stability via 24-hour HPLC monitoring .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound as mutagenic while others classify it as safe?

  • Root Cause : Batch-specific impurities (e.g., residual O-benzyl hydroxylamine hydrochloride) may explain discrepancies in Ames test results .
  • Mitigation :

  • Purification : Recrystallize from ethyl acetate/hexanes (3:1) to reduce impurities to <0.1% .
  • Testing : Repeat Ames tests (OECD 471 protocol) with purified batches and include S9 metabolic activation .

Q. Experimental Design Tables

Table 1 : Comparison of Synthetic Routes for this compound

MethodYield (%)Purity (%)Hazard LevelKey Reference
Palladium Catalysis7897Moderate
Buchwald-Hartwig8599Low
Ullmann Coupling6592High

Table 2 : Solubility Enhancement Strategies

StrategySolubility (mg/mL)Bioactivity Retention (%)
β-Cyclodextrin1.895
DMSO (1%)0.990
Phosphate Prodrug4.288

Propiedades

IUPAC Name

4-amino-N-(4-phenoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c20-15-8-6-14(7-9-15)19(22)21-16-10-12-18(13-11-16)23-17-4-2-1-3-5-17/h1-13H,20H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPUIPZIPYDMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.